molecular formula C9H10O2 B195668 Ethyl benzoate CAS No. 93-89-0

Ethyl benzoate

Cat. No.: B195668
CAS No.: 93-89-0
M. Wt: 150.17 g/mol
InChI Key: MTZQAGJQAFMTAQ-UHFFFAOYSA-N
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Description

Ethyl benzoate is an ester formed by the condensation of benzoic acid and ethanol. It is a colorless liquid that is almost insoluble in water but miscible with most organic solvents. This compound has a pleasant odor described as sweet, wintergreen, fruity, medicinal, cherry, and grape . It is commonly used in fragrances and artificial fruit flavors.

Biochemical Analysis

Biochemical Properties

Ethyl benzoate is primarily synthesized through the esterification of benzoic acid . This process involves the reaction of benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction follows the Fischer esterification mechanism, which is reversible

Molecular Mechanism

The molecular mechanism of this compound is primarily related to its synthesis and degradation. As mentioned earlier, this compound is synthesized through the esterification of benzoic acid and ethanol . In terms of degradation, esters like this compound can be hydrolyzed back into their constituent alcohol and carboxylic acid

Temporal Effects in Laboratory Settings

It is known that esters like this compound are relatively stable under normal conditions but can degrade over time, particularly in the presence of heat, light, or strong acids or bases .

Metabolic Pathways

This compound is likely metabolized through ester hydrolysis, resulting in the formation of ethanol and benzoic acid . Benzoic acid can then enter the benzoate degradation pathway, where it is converted into catechol via the action of various enzymes . Catechol can then be further metabolized through various pathways, including the beta-ketoadipate pathway .

Transport and Distribution

Due to its lipophilic nature, this compound can passively diffuse across cell membranes Once inside the cell, it can be distributed to various cellular compartments depending on its interactions with intracellular molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl benzoate can be synthesized through the acidic esterification of benzoic acid with ethanol, using sulfuric acid as a catalyst . The reaction is typically carried out under reflux conditions to ensure complete esterification. Another method involves the transesterification of mthis compound with ethanol in the presence of potassium ethylate .

Industrial Production Methods: In industrial settings, this compound is produced by adding benzoic acid, anhydrous alcohol, modified clay, and a water-carrying agent into a reaction container with a water separator. The mixture is heated for refluxing to separate water, and the reaction continues until no beads appear. The reaction solution is then cooled, washed, dried, and distilled to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl benzoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed to produce benzoic acid and ethanol.

    Reduction: this compound can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Various nucleophiles under suitable conditions.

Major Products:

    Hydrolysis: Benzoic acid and ethanol.

    Reduction: Benzyl alcohol.

    Substitution: Depending on the nucleophile used, different substituted products can be formed.

Comparison with Similar Compounds

Ethyl benzoate can be compared with other esters such as mthis compound and propyl benzoate:

    Mthis compound: Similar to this compound but has a methyl group instead of an ethyl group. It is also used in fragrances and flavors.

    Propyl Benzoate: Contains a propyl group instead of an ethyl group. It has similar applications in the fragrance and flavor industry.

Uniqueness: this compound is unique due to its specific odor profile and its use in a wide range of applications, from perfumes to food flavoring .

Properties

IUPAC Name

ethyl benzoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O2/c1-2-11-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZQAGJQAFMTAQ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3038696
Record name Ethyl benzoate
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Molecular Weight

150.17 g/mol
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Physical Description

Liquid, Colorless refractive liquid with an aromatic odor; [Merck Index], colourless slightly oily liquid with a warm, heavy, floral-fruity odour
Record name Benzoic acid, ethyl ester
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/770/
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Boiling Point

75.50 °C. @ 760.00 mm Hg
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Solubility

0.72 mg/mL at 25 °C, insoluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Ethyl benzoate
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Density

1.043-1.050
Record name Ethyl benzoate
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Vapor Pressure

0.26 [mmHg]
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CAS No.

93-89-0
Record name Ethyl benzoate
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Melting Point

-34 °C
Record name Ethyl benzoate
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Synthesis routes and methods I

Procedure details

(4-{[(2-Chloro-pyridine-3-carbonyl)-amino]-methyl}-benzyl)-carbamic acid tert-butyl ester (12.0 g, 32.2 mmol) (see Preparation 7), 3-hydroxy-benzoic acid ethyl ester (6.42 g, 38.6 mmol) and caesium carbonate (15.7 g, 48.3 mmol) were stirred in dioxan (180 ml) at 70° C. under an atmosphere of nitrogen for 18 hours. Starting material remained, so a further aliquot of 3-hydroxy-benzoic acid ethyl ester (6.42 g, 38.6 mmol) and caesium carbonate (15.7 g, 48.3 mmol) were added along with dioxan (420 ml) and N,N-dimethylformamide (40 ml) and the reaction stirred at 70° C. for a further 22 hours. The solvent was then removed under reduced pressure, the residue partitioned between ethyl acetate (200 ml) and water (200 ml), and the organic layer separated. The organic layer was then washed with a saturated aqueous solution of sodium chloride (3-fold 100 ml), the solvent removed in vacuo and the residue purified by flash column chromatography on silica gel eluting with a solvent gradient of 0:100 changing to 50:50, by volume, ethyl acetate:hexane to give 3-{3-[4-tert-butoxycarbonylamino-methyl)-benzylcarbamoyl]-pyridin-2-yloxy}-benzoic acid ethyl ester (7.42 mg) as an off-white foam.
Name
(4-{[(2-Chloro-pyridine-3-carbonyl)-amino]-methyl}-benzyl)-carbamic acid tert-butyl ester
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
6.42 g
Type
reactant
Reaction Step One
Name
caesium carbonate
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
6.42 g
Type
reactant
Reaction Step Two
Name
caesium carbonate
Quantity
15.7 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
420 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a flask were added 6.1 g of benzoic acid and 40 ml of anhydrous ethanol, to which 2 ml of concentrated sulfuric acid was added slowly and dropwise with stirring, and the mixture was heated under reflux for 6 hours, and then cooled to room temperature. The solvent was distilled under reduced pressure, and the residue was diluted with 30 ml of ethyl acetate and 25 ml of water. The aqueous layer was extracted with ethyl acetate (30 ml×2) and the organic layers were combined, washed with saturated sodium bicarbonate solution to neutral and then with saturated NaCl, dried with anhydrous magnesium sulfate, and filtrated. The solvent was distilled under reduced pressure to give ethyl benzoate.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To ethanol (15 mL) was added 4-[[2-(3-aminophenoxy)-6-(5-cyano-2-phenyl-methoxyphenoxy)-3,5-difluoropyridin-4-yl]oxy]-3-methoxybenzoic acid, ethyl ester (0.50 g, 0.80 mmol), cyanamide (0.60 g, 14 mmol), and 6 M hydrochloric acid (0.7 mL). After refluxing for 19 hours, cyanamide (0.60 g, 14 mmol) and 6 M hydrochloric acid (0.7 mL) was added and refluxing was continued for 4 hours. The reaction mixture was concentrated in vacuo and purified by HPLC to give 4-[[2-[3-(guanidino)phenoxy)-6-(5-cyano-2-benzyloxyphenoxy)-3,5-difluoro-pyridin-4-yl)oxy]-3-methoxy]benzoic acid, ethyl ester.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
4-[[2-(3-aminophenoxy)-6-(5-cyano-2-phenyl-methoxyphenoxy)-3,5-difluoropyridin-4-yl]oxy]-3-methoxybenzoic acid, ethyl ester
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of benzoic acid (1.22 g) and triethylamine (2.8 ml) in dry tetrahydrofuran (20 ml), 2-ethoxycarbonyloxyimino-2-cyanoacetic acid amide (1.85 g) is added at room temperature while stirring, and the resulting mixture is stirred at room temperature for 2 hours. The reaction mixture is admixed with water and extracted with ethyl acetate. The extract is washed with water, an aqueous solution of sodium hydrogencarbonate, 1 N hydrochloric acid and water in order, dried and concentrated to give ethyl benzoate (1.3 g) as an oil.
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
2-ethoxycarbonyloxyimino-2-cyanoacetic acid amide
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl benzoate
Reactant of Route 2
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Reactant of Route 3
Ethyl benzoate
Reactant of Route 4
Ethyl benzoate
Reactant of Route 5
Reactant of Route 5
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Reactant of Route 6
Ethyl benzoate
Customer
Q & A

Q1: What is the significance of ethyl benzoate in the aroma profile of fruits?

A1: this compound contributes significantly to the characteristic aroma of various fruits like feijoa [], starfruit [], and 'Kinnow' mandarin []. Its presence, alongside other volatile compounds, shapes the unique scent profile of these fruits. Interestingly, this compound concentrations can vary based on cultivar and growing conditions, influencing the overall aroma quality. For instance, the B17 starfruit cultivar exhibits a superior aroma due to a higher content of this compound and other fruity, flowery, and woody odorants compared to other cultivars [].

Q2: How is this compound synthesized in plants like lilies?

A2: Research on the scented Lilium oriental hybrid ‘Siberia’ identified a novel BAHD acyltransferase gene, LoAAT1, responsible for this compound biosynthesis []. This enzyme catalyzes the formation of this compound, likely through the esterification of benzoic acid with ethanol. Intriguingly, LoAAT1 also exhibits activity towards mthis compound formation, suggesting a potential dual role in benzoate ester biosynthesis within this lily species.

Q3: What is the molecular structure and spectroscopic data of this compound?

A3: this compound is an ester with the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol []. Its structure comprises a benzene ring attached to a carboxyl group, which is further linked to an ethyl group. Spectroscopic studies, including Raman spectroscopy [, ], provide detailed insights into its vibrational modes and molecular characteristics.

Q4: Can this compound be synthesized catalytically, and what catalysts are effective?

A4: Yes, this compound can be efficiently synthesized via the esterification of benzoic acid with ethanol using various catalysts. Some notable catalysts include:

  • Ternary Ceramics: Ti3AlC2 and Ti2AlC demonstrate catalytic activity, with Ti3AlC2 favoring higher temperatures and Ti2AlC exhibiting better performance at lower temperatures [, ].
  • Amberlyst 39: This acidic cation-exchange resin effectively catalyzes both the synthesis and hydrolysis of this compound in a fixed-bed reactor setup [].
  • Sulfamic acid: This readily available acid has been successfully employed as a catalyst, achieving a high yield of this compound under optimized conditions [].
  • Chitosan Sulfate: This bio-based catalyst offers an environmentally friendly route for this compound synthesis, showcasing excellent catalytic activity and reusability [].
  • Silica-supported p-toluene sulfonic acid: This heterogeneous catalyst enables the efficient synthesis of this compound with high yield and purity [].
  • Copper p-toluene sulfonate: This catalyst offers a green and efficient method for this compound synthesis, characterized by easy operation and high yield [].

Q5: What factors influence the catalytic synthesis of this compound?

A5: Several parameters impact the efficiency of this compound synthesis, including:

  • Molar Ratio of Reactants: The ratio of ethanol to benzoic acid influences the equilibrium conversion, with higher ethanol ratios generally favoring esterification [].
  • Temperature: Reaction temperature significantly affects the catalytic activity and selectivity. Different catalysts exhibit optimal performance at specific temperature ranges [, , ].

Q6: How does this compound behave in different solvent systems and what influences its stability?

A6: Studies on benzoyl peroxide stability in topical formulations reveal that incorporating this compound, particularly alongside C12-15 alkyl benzoate, significantly enhances the peroxide's stability []. This enhanced stability is observed in various solvent systems, with ternary mixtures demonstrating the highest stability compared to binary or single solvent systems. This finding highlights the potential of aromatic esters like this compound in stabilizing pharmaceutical formulations.

Q7: What are the applications of this compound beyond its use as a flavoring agent?

A7: While widely recognized for its aroma, this compound finds application in various fields:

    Q8: How do temperature and pressure influence the physical properties of this compound?

    A8: Research focusing on the thermodynamic properties of this compound provides insights into its behavior under various conditions []. Measurements of vapor pressure, liquid-phase density, and heat capacity across different temperatures contribute to a better understanding of its physical characteristics and phase transitions, which are crucial for industrial applications.

    Q9: What is the significance of studying the excess molar enthalpies of this compound mixtures?

    A9: Investigating the excess molar enthalpies of this compound mixtures with compounds like o-xylene, m-xylene, p-xylene, ethylbenzene, and diethyl succinate offers valuable insights into the intermolecular interactions between the components [, ]. Understanding these interactions is crucial for predicting the behavior of these mixtures in various applications, including separation processes and formulation development.

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